molecular formula C7H10ClN3O3 B1677491 Ornidazole CAS No. 16773-42-5

Ornidazole

Cat. No.: B1677491
CAS No.: 16773-42-5
M. Wt: 219.62 g/mol
InChI Key: IPWKIXLWTCNBKN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ornidazole is a nitroimidazole agent primarily used to treat infections caused by protozoa and anaerobic bacteria . The primary targets of this compound are the DNA of these microorganisms .

Mode of Action

This compound works by interfering with the DNA structure of the bacteria and protozoa, preventing them from growing and multiplying . This interference prevents the bacteria from producing their own proteins and from replicating . The nitro group in this compound is responsible for its antibacterial property. The nitro group is converted to a more active amine group, causing destruction of the helical DNA structure .

Biochemical Pathways

This compound is a nitroimidazole derivative with a similar mechanism of action to metronidazole. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .

Pharmacokinetics

This compound is well absorbed orally and is widely distributed in the body . It is metabolized in the liver by conjugation . The drug is excreted in urine (63%) and a small portion is excreted in bile . The elimination half-life of this compound is 12-13 hours .

Result of Action

The result of this compound’s action is the destruction of the bacteria and the clearance of the infection . In addition to its antimicrobial effects, this compound has been shown to have anti-proliferative, anti-angiogenic, and anti-mitotic activities in non-small cell lung cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the bioavailability of this compound can be affected by the presence of food in the stomach . .

Biochemical Analysis

Biochemical Properties

Ornidazole interacts with various enzymes and proteins in biochemical reactions. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively reduce cell viability and migration ability, inhibit angiogenesis, and metastatic abilities in non-small cell lung cancer (NSCLC) cells .

Molecular Mechanism

The mechanism of action of this compound involves its selective uptake by anaerobic organisms and protozoa. Once inside the cell, it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving patients with hepatobiliary diseases, 19 metabolites of this compound were identified in human urine after an intravenous drip infusion of 500 mg of the drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a rat model of endometriosis, this compound was found to reduce the progression of the disease .

Metabolic Pathways

This compound is mainly metabolized in the liver through glucuronidation, with other metabolic pathways including oxidation and hydrolysis . The majority of the prodrug and its metabolites are eliminated by the kidneys and excreted in the urine (about 70%), and only a small fraction is excreted in the bile and feces (about 20%) .

Properties

IUPAC Name

1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKIXLWTCNBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045420
Record name Ornidazole
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Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16773-42-5
Record name Ornidazole
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Record name Ornidazole [USAN:INN]
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Record name Ornidazole
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Record name Ornidazole
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Record name Ornidazole
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Record name Ornidazole
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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